Vinleucinol
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Overview
Description
Vinleucinol is a semisynthetic Vinca alkaloid with notable anticancer properties. It is derived from natural Vinca alkaloids and has been modified to enhance its therapeutic efficacy. The compound has a molecular formula of C51H69N5O9 and a molecular weight of 896.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinleucinol is synthesized through a series of chemical reactions starting from natural Vinca alkaloids. The synthetic route involves multiple steps, including alkylation, oxidation, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Vinleucinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Vinleucinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and lymphoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Vinleucinol exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and preventing cell division. The compound specifically targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vinleucinol is similar to other Vinca alkaloids such as vincristine, vinblastine, and vinorelbine. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique due to its semisynthetic nature, which allows for modifications that enhance its therapeutic efficacy and reduce side effects. Its specific binding affinity and improved stability make it a valuable compound in cancer treatment .
Conclusion
This compound is a significant compound in the field of medicinal chemistry, with extensive applications in research and industry. Its unique properties and mechanism of action make it a promising candidate for further development in cancer therapy.
Properties
CAS No. |
81571-28-0 |
---|---|
Molecular Formula |
C51H69N5O9 |
Molecular Weight |
896.1 g/mol |
IUPAC Name |
methyl 13-[10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59) |
InChI Key |
QSTPFUDHVVIGCL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Canonical SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine V-LEU VileE vinblastine-isoleucinate vinleucinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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